molecular formula C13H13NOS B7513248 N,3-dimethyl-N-phenylthiophene-2-carboxamide

N,3-dimethyl-N-phenylthiophene-2-carboxamide

Cat. No. B7513248
M. Wt: 231.32 g/mol
InChI Key: FZUMTXQXBJCIPO-UHFFFAOYSA-N
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Description

N,3-dimethyl-N-phenylthiophene-2-carboxamide (DPTC) is a chemical compound that belongs to the thiophene family. It is a heterocyclic compound that contains a sulfur atom in the ring. DPTC has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.

Scientific Research Applications

N,3-dimethyl-N-phenylthiophene-2-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, N,3-dimethyl-N-phenylthiophene-2-carboxamide has shown promising results as an anticancer agent. Studies have shown that N,3-dimethyl-N-phenylthiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, N,3-dimethyl-N-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of organic semiconductors. These semiconductors have potential applications in the development of organic electronic devices such as solar cells and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,3-dimethyl-N-phenylthiophene-2-carboxamide as an anticancer agent is not fully understood. However, studies suggest that N,3-dimethyl-N-phenylthiophene-2-carboxamide induces apoptosis by activating the caspase pathway. N,3-dimethyl-N-phenylthiophene-2-carboxamide also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In material science, N,3-dimethyl-N-phenylthiophene-2-carboxamide acts as an electron donor when used as a building block for organic semiconductors. This property makes it useful in the development of organic electronic devices.
Biochemical and Physiological Effects:
Studies have shown that N,3-dimethyl-N-phenylthiophene-2-carboxamide has low toxicity and is well-tolerated in animal models. However, more research is needed to determine its long-term effects. N,3-dimethyl-N-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In material science, N,3-dimethyl-N-phenylthiophene-2-carboxamide has been used as a building block for organic semiconductors, which have potential applications in the development of electronic devices.

Advantages and Limitations for Lab Experiments

One advantage of N,3-dimethyl-N-phenylthiophene-2-carboxamide is its low toxicity and well-tolerated nature in animal models. This makes it a promising candidate for further research in medicinal chemistry and material science. However, one limitation of N,3-dimethyl-N-phenylthiophene-2-carboxamide is its low solubility in water, which makes it difficult to study its biological effects in aqueous environments. This limitation can be overcome by using organic solvents or developing new methods to increase its solubility.

Future Directions

There are several future directions for the study of N,3-dimethyl-N-phenylthiophene-2-carboxamide. In medicinal chemistry, further research is needed to determine its efficacy as an anticancer agent and its potential for use in combination with other chemotherapeutic agents. In material science, further research is needed to develop new organic semiconductors using N,3-dimethyl-N-phenylthiophene-2-carboxamide as a building block. Additionally, N,3-dimethyl-N-phenylthiophene-2-carboxamide can be further modified to improve its solubility and enhance its biological activity. Overall, N,3-dimethyl-N-phenylthiophene-2-carboxamide has potential applications in various fields and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of N,3-dimethyl-N-phenylthiophene-2-carboxamide involves the reaction of 3-methylthiophene-2-carboxylic acid with phenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then subjected to N,N-dimethylformamide dimethyl acetal, which leads to the formation of N,3-dimethyl-N-phenylthiophene-2-carboxamide. The overall yield of this synthesis method is reported to be around 60%.

properties

IUPAC Name

N,3-dimethyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-10-8-9-16-12(10)13(15)14(2)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMTXQXBJCIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-phenylthiophene-2-carboxamide

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